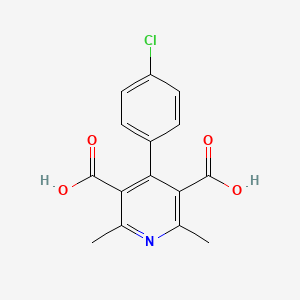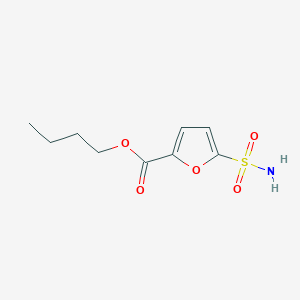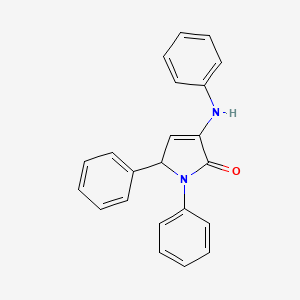
tetraethyl 1,4-bis(benzoyloxy)-1,1,4,4-butanetetracarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraethyl 1,4-bis(benzoyloxy)-1,1,4,4-butanetetracarboxylate, also known as tetraethyl butanetetracarboxylate (TEBT), is a chemical compound with the molecular formula C26H30O12. TEBT is a white crystalline powder that is commonly used in scientific research applications.
Mecanismo De Acción
TEBT acts as a cross-linking agent by reacting with functional groups in polymeric materials, such as hydroxyl, carboxyl, and amine groups. The resulting cross-linked polymer has improved mechanical properties, such as increased strength and elasticity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TEBT. However, studies have shown that TEBT is not toxic to cells and has low cytotoxicity. TEBT has also been shown to have antimicrobial properties, which may have potential applications in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using TEBT as a cross-linking agent is its ability to cross-link a wide range of polymers. TEBT is also relatively easy to synthesize and purify. However, TEBT has some limitations in lab experiments. It is sensitive to moisture and must be stored in a dry environment. TEBT is also sensitive to light and may degrade over time if exposed to light.
Direcciones Futuras
There are several future directions for the research and development of TEBT. One area of interest is the synthesis of new dendrimers using TEBT as a starting material. These dendrimers may have unique properties and applications in nanotechnology and drug delivery. Another area of interest is the development of new cross-linking agents with improved properties, such as increased reactivity and selectivity. Finally, further research is needed to better understand the biochemical and physiological effects of TEBT and its potential applications in medicine and biotechnology.
Métodos De Síntesis
TEBT is synthesized through the reaction of tetraethyl 1,4-bis(benzoyloxy)-1,1,4,4-butanetetracarboxylate butanedioate with benzoyl chloride in the presence of a catalyst. The reaction is carried out under reflux conditions in anhydrous toluene. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
TEBT is commonly used in scientific research as a cross-linking agent for the preparation of polymeric materials. It is also used as a starting material for the synthesis of other organic compounds. TEBT has been used in the preparation of dendrimers, which are highly branched polymeric molecules with a wide range of applications in nanotechnology, drug delivery, and catalysis.
Propiedades
IUPAC Name |
tetraethyl 1,4-dibenzoyloxybutane-1,1,4,4-tetracarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O12/c1-5-37-25(33)29(26(34)38-6-2,41-23(31)21-15-11-9-12-16-21)19-20-30(27(35)39-7-3,28(36)40-8-4)42-24(32)22-17-13-10-14-18-22/h9-18H,5-8,19-20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNATYEOGKAQAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(C(=O)OCC)(C(=O)OCC)OC(=O)C1=CC=CC=C1)(C(=O)OCC)OC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2-chlorophenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5193455.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-isopropoxy-2-propanol dihydrochloride](/img/structure/B5193461.png)

![2,4-dichloro-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193476.png)
![methyl {[5-(anilinocarbonyl)-3-cyano-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydro-2-pyridinyl]thio}acetate](/img/structure/B5193481.png)
![3-bromo-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5193483.png)
![2-(4-methylphenyl)-4-[2-(1-naphthylmethoxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5193485.png)

![6-chloro-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B5193503.png)

![2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5193518.png)
![1-{2-[2-(2-tert-butyl-5-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5193520.png)
